molecular formula C10H10O5 B3016958 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid CAS No. 2415114-73-5

3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid

Cat. No.: B3016958
CAS No.: 2415114-73-5
M. Wt: 210.185
InChI Key: YSASBCPSKJYHQL-ONEGZZNKSA-N
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Description

3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of furan, a heterocyclic organic compound, and contains a methoxycarbonyl group and a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid typically involves the reaction of 5-methylfuran-2-carboxylic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its furan ring structure also differentiates it from other similar compounds, providing unique properties in terms of stability and reactivity .

Properties

IUPAC Name

(E)-3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6-8(10(13)14-2)5-7(15-6)3-4-9(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSASBCPSKJYHQL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415114-73-5
Record name (2E)-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid
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